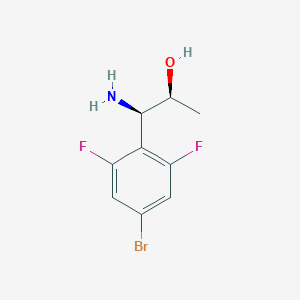
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and two fluorine atoms attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, fluorinating agents (DAST)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The benzyl group may also play a role in stabilizing interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-benzyl-4-fluoropyrrolidine-3-carboxylate
- Methyl 1-benzyl-4,4-dichloropyrrolidine-3-carboxylate
- Methyl 1-benzyl-4,4-dibromopyrrolidine-3-carboxylate
Uniqueness
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
Propiedades
Fórmula molecular |
C13H15F2NO2 |
|---|---|
Peso molecular |
255.26 g/mol |
Nombre IUPAC |
methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c1-18-12(17)11-8-16(9-13(11,14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clave InChI |
SYMDVIMXRYZZKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN(CC1(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B15236617.png)
![[(3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxythiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B15236618.png)
![3-(2-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B15236620.png)
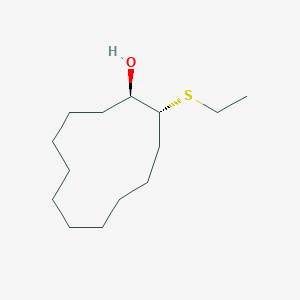
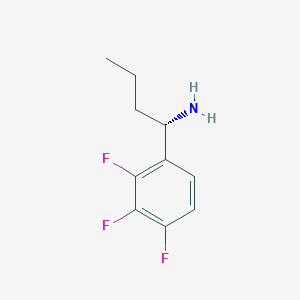


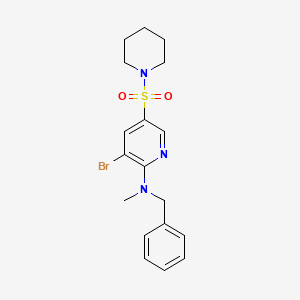
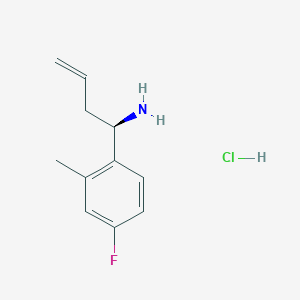
![3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL](/img/structure/B15236672.png)


